molecular formula C12H11Br B183722 2-(2-Bromoethyl)naphthalene CAS No. 2086-62-6

2-(2-Bromoethyl)naphthalene

Cat. No. B183722
CAS RN: 2086-62-6
M. Wt: 235.12 g/mol
InChI Key: DNJYJMDQLURVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)naphthalene is a chemical compound with the molecular formula C12H11Br and a molecular weight of 235.12 .


Synthesis Analysis

2-(2-Bromoethyl)naphthalene can be synthesized from a variety of starting materials. For instance, it can be employed as a starting material in the synthesis of 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), and 1H-1,2,3-triazole .


Molecular Structure Analysis

The InChI code for 2-(2-Bromoethyl)naphthalene is 1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

As a starting material, 2-(2-Bromoethyl)naphthalene can be used in various chemical reactions. For example, it can be used to synthesize 2-(fluoromethyl)naphthalene, 2-naphthylmethyl azide, 2-naphthalenecarboxaldehyde, diselenide, bis(2-naphthalenylmethyl), and 1H-1,2,3-triazole .


Physical And Chemical Properties Analysis

2-(2-Bromoethyl)naphthalene is a solid substance. It has a boiling point of 213 °C/100 mmHg and a melting point of 51-54 °C .

Scientific Research Applications

Material and Supramolecular Chemistry

2-(2-Bromoethyl)naphthalene plays a significant role in material and supramolecular chemistry, particularly as a precursor in the synthesis of core-substituted naphthalene diimides (cNDIs). These cNDIs are utilized in various fields such as artificial photosynthesis, solar cell technology, sensors, and molecular switching devices. The synthesis methods for these derivatives involve a selective process, highlighting the compound's importance in the targeted synthesis of naphthalene diimide derivatives (Z. Ping, 2012).

Pyrolytic Thermal Degradation Studies

In the context of understanding the behavior of brominated hydrocarbons, 2-(2-Bromoethyl)naphthalene serves as a model compound for studying the pyrolytic thermal degradation processes. This research is particularly relevant in assessing the formation of hazardous combustion byproducts in waste incinerators and accidental fires. The compound's behavior at high temperatures provides insights into the generation of brominated dioxins and other related compounds (Catherine S Evans & B. Dellinger, 2003).

Organic Synthesis and Chemical Reactions

2-(2-Bromoethyl)naphthalene is also crucial in organic synthesis and various chemical reactions. It is involved in the generation of naphthalene derivatives through mechanisms like the Diels-Alder reaction and other radical-based transformations. This compound provides a pathway for exploring new chemical reactions and synthesizing novel organic compounds, which can have applications in pharmaceuticals, materials science, and more (Roy Faragher & Thomas L. Gilchrist, 1976).

Adsorption and Material Science

The compound has applications in material science, particularly in the development of hypercrosslinked polymeric adsorbents. These adsorbents, synthesized using 2-(2-Bromoethyl)naphthalene, exhibit selective adsorption properties, which are important in environmental science for the removal of pollutants and in industrial processes for selective separation of compounds (Xinhua Yuan et al., 2008).

Safety And Hazards

2-(2-Bromoethyl)naphthalene is classified as a skin corrosive and skin sensitizer. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area. It should be kept away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

2-(2-bromoethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Br/c13-8-7-10-5-6-11-3-1-2-4-12(11)9-10/h1-6,9H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNJYJMDQLURVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40281270
Record name 2-(2-bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromoethyl)naphthalene

CAS RN

2086-62-6
Record name 2086-62-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21039
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-bromoethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40281270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-bromoethyl)naphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 25 g (145 mmole) of 2-(2-naphthyl)ethanol and 67.9 g (259 mmole) of triphenylphosphine in 200 ml of benzene was added in portions 46.1 g (259 mmole) of N-bromosuccinimide. A temperature of 45°-50° was maintained by cooling the reaction mixture as needed in an ice bath. After the mixture was poured into 750 ml of hexane and filtered, the filtrate was diluted with an additional 400 ml of hexane and allowed to stand overnight. The solution was concentrated to dryness and the resultant solid was purified by chromatography on silica gel. The title compound (30.5 g), m.p. 55°-57°, was homogeneous by thin-layer chromatography (5%, 10%, and 15% by volume ethyl acetate-hexane on silica gel plates), and was used in subsequent reactions without further purification.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
67.9 g
Type
reactant
Reaction Step One
Quantity
46.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of phosphorus tribromide (3.52 g, 0.013 mol) in chloroform (6.25 ml) was added dropwise at -10° to a stirred solution of 2-naphthalene-ethanol (4.3 g, 0.025 mol) in chloroform (20 ml), containing dry pyridine (0.13 ml, 0.0016 mol). Following the addition, the mixture was stirred at -10° for 2 h, and was then stood at ambient temperature overnight. Next day, the reaction mixture was poured into water (62.5 ml) and the organic layer was separated. The aqueous solution was then extracted with chloroform (3×6.25 ml), and the organic layer and chloroform extracts were combined and washed with sodium hydroxide solution (62.5 ml, 2M), and with water (62.5 ml). The chloroform solution was dried (MgSO4), and the chloroform was then evaporated under reduced pressure to afford 2-(2-bromoethyl)naphthalene which was used without further purification.
Quantity
3.52 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
6.25 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Name
Quantity
62.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of triphenylphosphine (0.57 g, 2.2 mmol) and N-bromosuccinimide (0.39 g, 2.2 mmol) in anhydrous dichloromethane (4 mL) was stirred for 10 minutes. 2-Naphthalenethanol (0.25 g, 1.45 mmol) was added, followed inmmediately by imidazole (0.25 g, 1.45 mmol) and the mixture was stirred at room temperature for 18 hours. The reaction mixture was partitioned between H2O and dichloromethane. The aqueous layer was extracted with diethyl ether (2×20 mL) and the combined organic extracts were dried over MgSO4 and evaporated to dryness. The crude residue was purified by column chromatography through a plug of silica gel eluting with 10% ethyl acetate in hexanes to afford a colorless solid 214 (0.29 g, 86%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0.25 g
Type
reactant
Reaction Step Three
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)naphthalene
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)naphthalene
Reactant of Route 3
2-(2-Bromoethyl)naphthalene
Reactant of Route 4
Reactant of Route 4
2-(2-Bromoethyl)naphthalene
Reactant of Route 5
Reactant of Route 5
2-(2-Bromoethyl)naphthalene
Reactant of Route 6
Reactant of Route 6
2-(2-Bromoethyl)naphthalene

Citations

For This Compound
16
Citations
GJ Ellames, JM Herbert - Journal of Labelled Compounds and …, 2010 - Wiley Online Library
A reliable route is described for the preparation of various 2‐substituted derivatives of [1,2,3,4,4a,8a‐ 13 C 6 ]‐naphthalene via the bromide 10. The approach is used to prepare […
DW Kim, DJ Hong, JW Seo, HS Kim… - The Journal of …, 2004 - ACS Publications
A facile method for the nucleophilic hydroxylation of alkyl halides and mesylates with water has been developed in which the use of ionic liquid as an alternative reaction medium not …
Number of citations: 88 pubs.acs.org
N Engelhardt, A Ernst, AL Kampmann… - Macromolecular …, 2013 - Wiley Online Library
Core‐crosslinked nanoparticles presenting secondary amine functional groups in the hydrophilic shell are synthesized by a bottom‐up approach. The route utilizes polymerization of 2‐…
Number of citations: 22 onlinelibrary.wiley.com
A Fu, L Zhao, C Li, M Luo, X Zeng - Organometallics, 2021 - ACS Publications
The chromium-catalyzed borylative coupling between aliphatic bromides and pinacolborane (HBpin) is described. This reaction was promoted by low-cost and bench-stable CrCl 3 as a …
Number of citations: 5 pubs.acs.org
BD Wright, MC Deblock, PO Wagers, E Duah… - Medicinal Chemistry …, 2015 - Springer
The anti-tumor activity of imidazolium salts is highly dependent upon the substituents on the nitrogen atoms of the imidazolium cation. We have synthesized and characterized a series …
Number of citations: 40 link.springer.com
F Aulenta, M Berndt, I Brüdgam, H Hartl… - … A European Journal, 2007 - Wiley Online Library
In this report, we present the application of samarium diiodide induced cyclisations of naphthyl‐substituted ketones towards an easy and stereoselective access to tri‐ and tetracyclic‐…
S Nishizawa, YY Cui, M Minagawa, K Morita… - Journal of the …, 2002 - pubs.rsc.org
A convenient conversion is described of thiourea-based receptors to fluorescent isothiouronium-based photoinduced electron transfer (PET) sensors for oxoanion sensing. …
Number of citations: 56 pubs.rsc.org
S Rivara, D Pala, A Lodola, M Mor, V Lucini… - …, 2012 - Wiley Online Library
The design of compounds selective for the MT 1 melatonin receptor is still a challenging task owing to the limited knowledge of the structural features conferring selectivity for the MT 1 …
J Sun - pureadmin.qub.ac.uk
Charge-transfer complexes (short as CT complex) which are composed to two kinds of different aromatic systems are formed by the interactions of electron donor and electron acceptor …
Number of citations: 2 pureadmin.qub.ac.uk
B Frølund, AT Jørgensen, L Tagmose… - Journal of medicinal …, 2002 - ACS Publications
A number of analogues of the low-efficacy partial GABA A agonist 5-(4-piperidyl)-3-isoxazolol (4-PIOL, 5), in which the 4-position of the 3-isoxazolol ring was substituted by different …
Number of citations: 85 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.